molecular formula C16H8Cl3F B14041941 1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene

1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene

Cat. No.: B14041941
M. Wt: 325.6 g/mol
InChI Key: DQMDUSXJCYSPTN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene typically involves the reaction of 1-fluoronaphthalene with 2,3,4-trichlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and trichlorophenyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: It is used in the manufacture of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene involves its interaction with specific molecular targets. The fluoro and trichlorophenyl groups can interact with enzymes, receptors, or other proteins, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the different positions of the substituents on the phenyl ring.

Properties

Molecular Formula

C16H8Cl3F

Molecular Weight

325.6 g/mol

IUPAC Name

1-fluoro-5-(2,3,4-trichlorophenyl)naphthalene

InChI

InChI=1S/C16H8Cl3F/c17-13-8-7-12(15(18)16(13)19)10-3-1-5-11-9(10)4-2-6-14(11)20/h1-8H

InChI Key

DQMDUSXJCYSPTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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